REACTION_CXSMILES
|
S(=O)(=O)(O)O.[N+:6]([O-:9])(O)=[O:7].[CH3:10][O:11][C:12]1[CH:13]=[C:14]([CH:20]=[CH:21][C:22]=1[O:23][CH2:24][CH2:25][CH2:26][N:27]1[CH2:32][CH2:31][O:30][CH2:29][CH2:28]1)[C:15]([O:17][CH2:18][CH3:19])=[O:16]>ClCCl.C(O)(=O)C.O>[CH3:10][O:11][C:12]1[CH:13]=[C:14]([C:20]([N+:6]([O-:9])=[O:7])=[CH:21][C:22]=1[O:23][CH2:24][CH2:25][CH2:26][N:27]1[CH2:32][CH2:31][O:30][CH2:29][CH2:28]1)[C:15]([O:17][CH2:18][CH3:19])=[O:16]
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
76.5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)OCC)C=CC1OCCCN1CCOCC1
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the aqueous phase was separated
|
Type
|
ADDITION
|
Details
|
the aqueous phase was taken to pH 9 by addition of 40% aqueous sodium hydroxide solution (775 ml)
|
Type
|
EXTRACTION
|
Details
|
Extraction of the aqueous phase
|
Type
|
CUSTOM
|
Details
|
with dichloromethane (3×600 ml) and subsequent solvent evaporation in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=O)OCC)C(=CC1OCCCN1CCOCC1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 141.3 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 161.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |